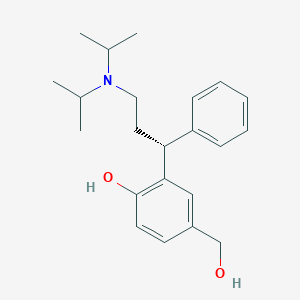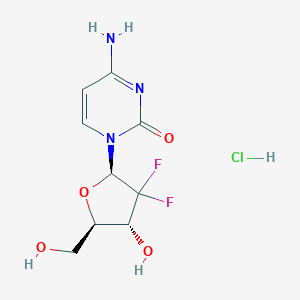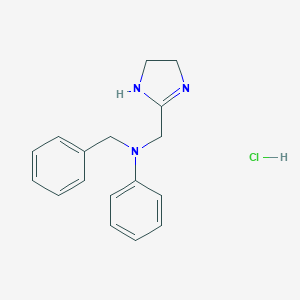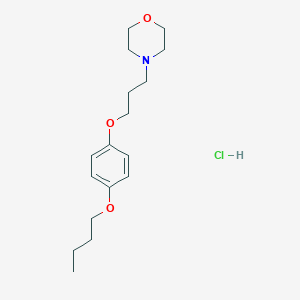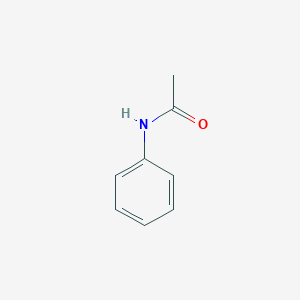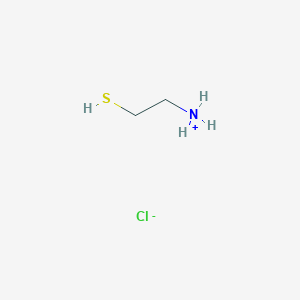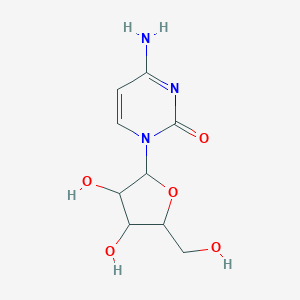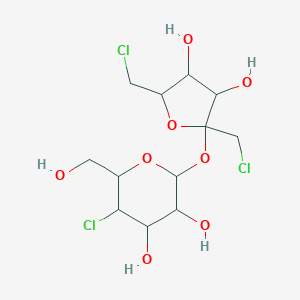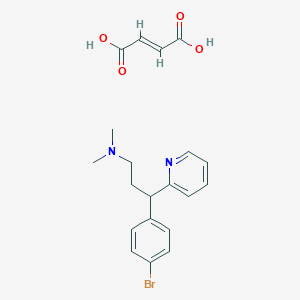
Brompheniramine maleate
説明
Brompheniramine maleate is an antihistamine used to treat symptoms such as sneezing, runny nose, and itchy or watery eyes caused by allergies, hay fever, and the common cold . It belongs to the alkylamine class of antihistamines .
Molecular Structure Analysis
Brompheniramine Maleate has a molecular formula of C16H19BrN2 • C4H4O4 and a molecular weight of 435.31 . It is classified as an alkylamine antihistamine .科学的研究の応用
Treatment of Rhinovirus Colds
Brompheniramine maleate has been tested in a large randomized, controlled trial of volunteers with experimental rhinovirus colds . The study found that Brompheniramine was efficacious treatment for the sneezing, rhinorrhea, and cough associated with rhinovirus colds .
Allergic Rhinitis Treatment
Brompheniramine maleate is used to treat allergic rhinitis . It inhibits histamine-induced vasodilation and potentiates the effects of opioid analgesics .
Common Cold Symptom Relief
Brompheniramine maleate is used to treat symptoms of the common cold . It can help reduce sneezing, rhinorrhea, and cough associated with colds .
Pharmaceutical Secondary Standard
Brompheniramine maleate is used as a pharmaceutical secondary standard . It is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
Potential SERT and MAO-B Inhibitor
Brompheniramine maleate is a potential SERT and MAO-B inhibitor . This suggests it may have potential applications in the treatment of conditions related to these receptors .
Clinical Research and Practice
Brompheniramine maleate is used in clinical research and practice to diagnose, prevent, or treat disease . It has a broad, exploratory nature of this aim, scoping .
作用機序
Target of Action
Brompheniramine maleate primarily targets the histamine H1 receptors . These receptors play a crucial role in mediating allergic reactions and inflammatory responses. By acting on these receptors, Brompheniramine maleate can effectively alleviate symptoms associated with allergies and the common cold .
Mode of Action
Brompheniramine maleate acts as an antagonist of histamine H1 receptors . This means it binds to these receptors and blocks them, preventing histamine from attaching to these sites and triggering allergic reactions. It also exhibits moderate antimuscarinic actions , which means it can block the action of acetylcholine, a neurotransmitter in the nervous system .
Biochemical Pathways
Upon administration, Brompheniramine maleate competes with histamine for H1-receptor sites on effector cells . This competition prevents histamine from binding to these receptors and initiating the biochemical pathways that lead to allergic symptoms. By blocking these pathways, Brompheniramine maleate can effectively reduce symptoms such as sneezing, runny nose, itchy eyes, and watery eyes associated with allergies and the common cold .
Pharmacokinetics
Brompheniramine maleate is well absorbed from the gastrointestinal tract . It reaches peak serum concentrations between 2 to 4 hours after administration . The drug is distributed widely in the body and can cross the placenta . It is metabolized in the liver, primarily by cytochrome P450 isoenzymes . Approximately 40% of the drug is excreted in the urine within 72 hours, with about 2% being excreted in the feces . The elimination half-life of Brompheniramine maleate is approximately 12 to 34 hours .
Result of Action
The molecular and cellular effects of Brompheniramine maleate’s action primarily involve the inhibition of histamine-induced vasodilation . This results in a reduction of allergy symptoms such as sneezing, runny nose, itchy eyes, and watery eyes . Due to its anticholinergic effects, Brompheniramine maleate may also cause side effects such as drowsiness, sedation, dry mouth, dry throat, blurred vision, and increased heart rate .
Action Environment
The action, efficacy, and stability of Brompheniramine maleate can be influenced by various environmental factors. For instance, the drug’s effect can vary depending on the sustained-release system used . A study found that different sustained-release systems could cause variation in the effect of Brompheniramine maleate on mood and psychomotor performance . This suggests that the formulation and delivery method of the drug can significantly impact its action and efficacy.
Safety and Hazards
Brompheniramine maleate can cause side effects such as extreme drowsiness, confusion, hallucinations, feeling nervous, restless, or dizzy, a seizure, or little or no urination . It is advised to avoid driving or hazardous activity until you know how brompheniramine will affect you . It is also advised not to use in the newborn, in premature infants, in nursing mothers, or in patients with severe hypertension or severe coronary artery disease .
特性
IUPAC Name |
3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGKFVAASLQVBO-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86-22-6 (Parent) | |
| Record name | Brompheniramine maleate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000980712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2052657 | |
| Record name | Brompheniramine hydrogen maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brompheniramine maleate | |
CAS RN |
980-71-2 | |
| Record name | (±)-Brompheniramine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=980-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brompheniramine maleate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000980712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brompheniramine maleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Brompheniramine hydrogen maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMPHENIRAMINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IXA7C9ZN03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




